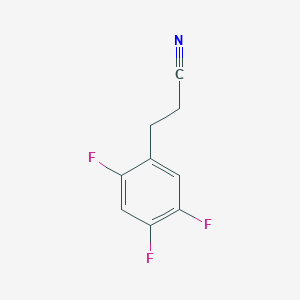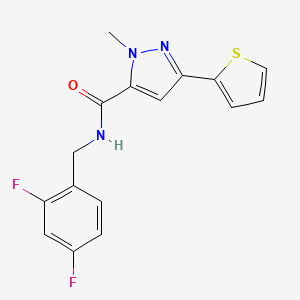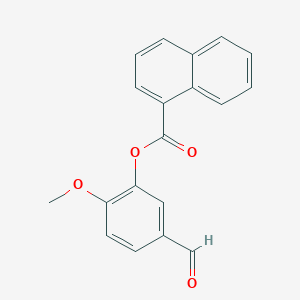
5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a chemical compound with the molecular formula C₁₉H₁₄O₄ . It is a derivative of naphthalene, containing both formyl and methoxy functional groups. The compound’s structure consists of a naphthalene core with a formyl group (CHO) at one end and a methoxy group (OCH₃) at the other.
Molecular Structure Analysis
The molecular formula C₁₉H₁₄O₄ suggests a compound with 19 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms. The structure likely involves a naphthalene ring system with the formyl and methoxy substituents attached.
Chemical Reactions Analysis
The reactivity of 5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate depends on its functional groups. Potential reactions include nucleophilic additions, condensations, and transformations of the formyl and methoxy groups. However, specific reactions would require experimental investigation.
Scientific Research Applications
Chemical Synthesis and Reactivity 5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a compound that can participate in various chemical reactions, contributing to the synthesis of complex molecules. For instance, the manganese(III)-mediated formylation of aromatic compounds, including naphthalenes, with malonic acid, demonstrates a method for introducing formyl groups into aromatic rings. This reaction is significant for synthesizing naphthalenecarbaldehydes and naphthalenecarboxylic acids, where the formyl group plays a crucial role in further chemical transformations (Nishino, Tsunoda, & Kurosawa, 1989).
Energetics and Reactivity Analysis The effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes have been explored through a combination of experimental and computational studies. These studies provide insights into the standard molar enthalpies of formation and vaporization of naphthalene derivatives. Understanding the energetics and reactivity of such compounds is crucial for applications in material science and organic synthesis (Silva, Freitas, & da Silva, 2014).
Biodegradation Pathways Research into the biodegradation pathways of carboxylated naphthalenes, such as 5-formyl-2-methoxyphenyl naphthalene-1-carboxylate, has shown that naphthalene can undergo anaerobic degradation, leading to the production of various naphthalene metabolites. This process is essential for understanding the environmental fate of naphthalene derivatives and developing bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) contamination (Zhang, Sullivan, & Young, 2004).
Anticancer Screening The synthesis and anticancer screening of naphthalene derivatives highlight the potential therapeutic applications of compounds like 5-formyl-2-methoxyphenyl naphthalene-1-carboxylate. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the role of chemical modifications in enhancing the anticancer properties of naphthalene-based compounds (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Future Directions
Future research could focus on:
- Developing efficient synthetic methods for this compound.
- Investigating its biological activity or potential applications.
- Exploring its reactivity in various chemical reactions.
Please note that the lack of detailed information necessitates further investigation. Researchers interested in this compound should consult additional literature and experimental data123.
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-17-10-9-13(12-20)11-18(17)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLPCOCHLGSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)
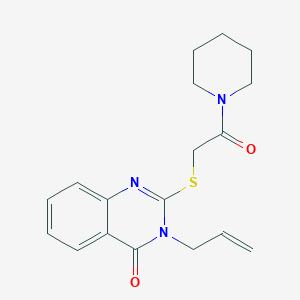
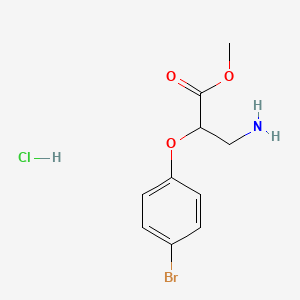
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)
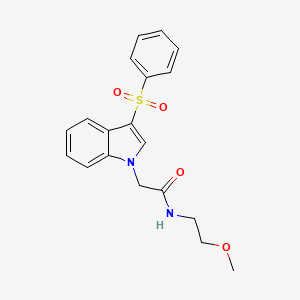
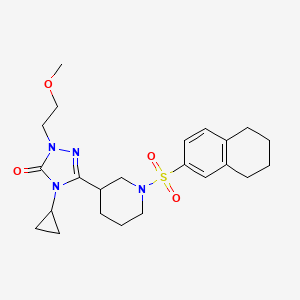
![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2800650.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
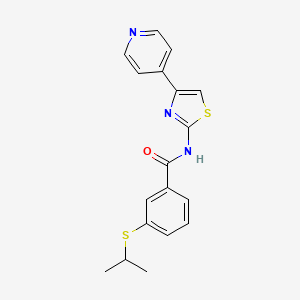
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
